Cas no 35818-62-3 (4(3H)-Pteridinone,2-amino-7-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-)
35818-62-3 structure
Product Name:4(3H)-Pteridinone,2-amino-7-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-
Numero CAS:35818-62-3
MF:C9H15N5O3
MW:241.247101068497
CID:312963
PubChem ID:135616732
Update Time:2025-04-19
4(3H)-Pteridinone,2-amino-7-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4(3H)-Pteridinone,2-amino-7-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-
- 2-amino-7-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-1H-pteridin-4-one
- 7-TETRAHYDRO-L-BIOPTERIN DIHYDROCHLORIDE
- 1-(2-amino-4-hydroxy-5,6,7,8-tetrahydropteridin-7-yl)propane-1,2-diol
- 1,2-propanediol, 1-(2-amino-5,6,7,8-tetrahydro-4-hydroxy-7-pteridinyl)-
- 4(1H)-Pteridinone, 2-amino-7-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-
- 2-amino-7-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one
- Tetrahydro-7-biopterin
- 7-Thbp
- H4-7-Biopterin
- 35818-62-3
- SCHEMBL158277
- BDBM50156156
- 2-Amino-7-(1,2-dihydroxy-propyl)-5,6,7,8-tetrahydro-1H-pteridin-4-one
- 7-(erythro-1,2-Dihydroxypropyl)-5,6,7,8-tetrahydrobiopterin
- 7-(1,2-Dihydroxypropyl)-5,6,7,8-tetrahydrobiopterin
- CHEMBL187878
-
- Inchi: 1S/C9H15N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h3-4,6,11,15-16H,2H2,1H3,(H4,10,12,13,14,17)
- Chiave InChI: UUJCZDAMSPXYEU-UHFFFAOYSA-N
- Sorrisi: OC(C(C)O)C1CNC2C(NC(N)=NC=2N1)=O
Proprietà calcolate
- Massa esatta: 241.11765
- Massa monoisotopica: 241.117489
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 17
- Conta legami ruotabili: 2
- Complessità: 405
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -1.9
- Superficie polare topologica: 132
Proprietà sperimentali
- Densità: 1.89
- Punto di ebollizione: 506.6°Cat760mmHg
- Punto di infiammabilità: 260.2°C
- Indice di rifrazione: 1.821
- PSA: 132
4(3H)-Pteridinone,2-amino-7-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro- Letteratura correlata
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
35818-62-3 (4(3H)-Pteridinone,2-amino-7-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-) Prodotti correlati
- 17528-72-2(Tetrahydrobiopterin)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso